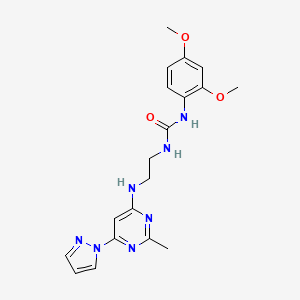
1-(2,4-dimethoxyphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of related compounds typically involves multistep reactions, starting from base structures and incorporating functional groups through various chemical reactions. A method described involves the use of ethyl acetoacetate, a hydrazine, and malononitrile catalyzed by urea, highlighting the multifunctional role of urea in synthesis processes, including domino Knoevenagel condensation, Michael addition, and ring opening and closing reactions (Li et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is often characterized by techniques like X-ray diffraction, NMR, and FT-IR spectroscopy. For instance, a compound's crystal structure was determined, belonging to the tetragonal system, with precise measurements of the unit cell dimensions and bond lengths and angles optimized using density functional theory (DFT) (Huang et al., 2020).
Chemical Reactions and Properties
Chemical reactions, including condensation, cyclization, and the Curtius rearrangement, are fundamental in synthesizing pyrimidine and pyrazole derivatives. The reactivity often involves forming new bonds through interactions between functional groups, such as amino and carbonyl groups, leading to complex heterocyclic structures (Belaroussi et al., 2013).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various conditions. These properties are determined through experimental analysis and can influence the compound's application in further reactions or as a potential pharmacological agent.
Chemical Properties Analysis
The chemical properties of such compounds are defined by their reactivity, stability, and interactions with other molecules. Detailed studies on related compounds show a range of activities, including potential antimicrobial and anticancer properties, indicating the significance of the structural configuration on biological activity (Hafez et al., 2016).
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Compounds with complex structures, including sulfonylurea herbicides, have been analyzed for their crystal structures to understand the molecular interactions and stability. For example, the study of the crystal structure of azimsulfuron, a sulfonylurea herbicide, reveals the molecular interactions that contribute to its stability and activity (Youngeun Jeon et al., 2015).
Antimicrobial and Anticancer Agents
Research into novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives has shown potential for these compounds as antimicrobial and anticancer agents. Some synthesized compounds displayed higher anticancer activity than reference drugs, highlighting the promise of such chemical frameworks in therapeutic applications (H. Hafez et al., 2016).
Antibacterial Heterocyclic Compounds
The development of new heterocyclic compounds containing a sulfonamido moiety aims to create effective antibacterial agents. Several newly synthesized compounds have shown high antibacterial activities, underscoring the importance of chemical innovation in addressing resistance issues (M. E. Azab et al., 2013).
Herbicide Activity
The synthesis and evaluation of urea compounds containing pyrimidine and 1,3,4-thiadiazole rings have been explored for their herbicidal activities. Novel compounds synthesized from dimethoxypyrimidinylsulphone showed moderate inhibitory activities against certain plant species, indicating the potential for agricultural applications (Sheng Zilian, 2014).
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O3/c1-13-23-17(12-18(24-13)26-10-4-7-22-26)20-8-9-21-19(27)25-15-6-5-14(28-2)11-16(15)29-3/h4-7,10-12H,8-9H2,1-3H3,(H,20,23,24)(H2,21,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWODCGPBTWCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethoxyphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

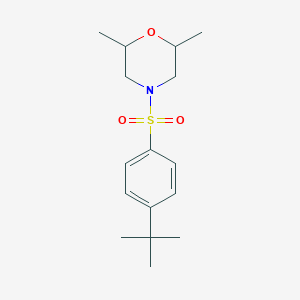
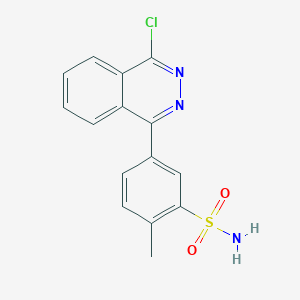

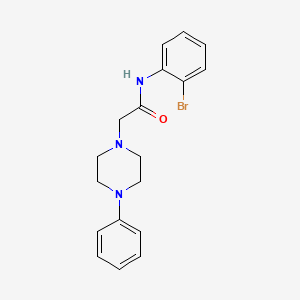

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2487563.png)
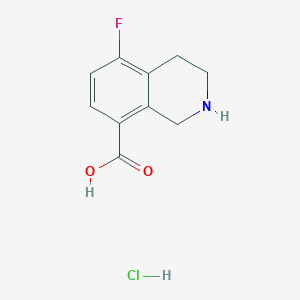
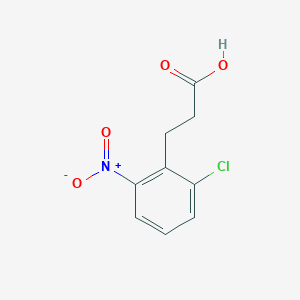
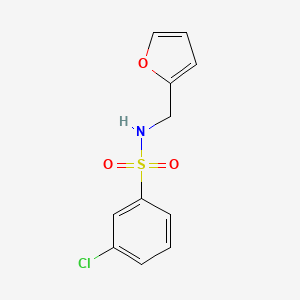
![methyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B2487569.png)


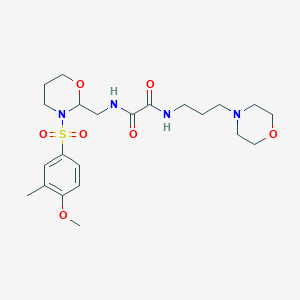
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2487577.png)